Nbd-demecolcin

Description

Contextualization within the Landscape of Fluorescent Tubulin-Binding Probes

The field of chemical biology extensively utilizes fluorescent probes to visualize and track biomolecules and their interactions within living systems. Within the realm of microtubule research, various fluorescent probes target different aspects of tubulin and microtubule dynamics. NBD-demecolcin distinguishes itself as a probe derived from a known microtubule-disrupting agent, allowing for the study of both binding interactions and functional consequences. It belongs to a class of probes that leverage the nitrobenzoxadiazole (NBD) fluorophore, known for its environmental sensitivity and reactivity with amines, which facilitates its conjugation to molecules like demecolcin biotium.comnih.gov. These probes offer advantages such as enhanced fluorescence upon binding to hydrophobic pockets, enabling detection even in complex biological environments nih.govresearchgate.net.

Historical Development and Evolution as a Research Tool

The development of NBD-demecolcin as a research tool began with the synthesis and biological evaluation of fluorescent analogs of colcemid (demecolcin) nih.gov. The synthesis of N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-colcemid (NBD-colcemid) was reported in the mid-1980s nih.gov. Subsequent research in the early 1990s delved deeper into the nature of its binding to tubulin, identifying distinct binding sites and characterizing their kinetic properties nih.gov. This foundational work established NBD-demecolcin's utility as a fluorescent probe for studying the interaction between demecolcin and its target, tubulin, as well as for visualizing microtubules directly in cellular contexts nih.gov. Its evolution as a tool has been driven by the ongoing need for precise methods to dissect the complex dynamics of the microtubule cytoskeleton.

Fundamental Research Questions Driving NBD-Demecolcin Inquiry

The application of NBD-demecolcin is motivated by several fundamental research questions concerning microtubule biology:

How does the binding of demecolcin and its analogs to tubulin occur at a molecular level, and what are the kinetics of these interactions? nih.gov

What are the specific binding sites for demecolcin on tubulin, and how do these sites differ in their interaction dynamics? nih.gov

How can fluorescent probes be used to visualize the assembly and disassembly dynamics of microtubules in living cells? nih.gov

What is the precise mechanism by which demecolcin disrupts microtubule formation and function during mitosis and other cellular processes? wikipedia.orgresearchgate.net

How do environmental factors within the cell or protein binding pockets influence the fluorescence properties of NBD-conjugated probes? nih.govresearchgate.net

Significance of NBD-Demecolcin for Microtubule Dynamics Research

NBD-demecolcin holds significant importance for microtubule dynamics research due to its ability to provide real-time, visualizable data on tubulin-ligand interactions. Its fluorescent properties allow for the direct observation of microtubule structures and the localization of demecolcin binding sites within cells using fluorescence microscopy nih.gov. Furthermore, its competitive binding with colchicine (B1669291) highlights its role in characterizing the colchicine-binding site on tubulin nih.gov. By inhibiting tubulin self-assembly, NBD-demecolcin aids in understanding the critical role of microtubule dynamics in cellular processes such as cell division and migration wikipedia.orgresearchgate.net. The ability to visualize the disruption of microtubule structures, even when birefringence is lost, underscores its utility in studying aggregated tubulin and oligomers nih.gov.

Data Tables

Table 1: Spectroscopic Properties of NBD-Demecolcin

| Property | Value | Reference |

| Absorption Maximum | 465 nm | nih.gov |

| Fluorescence Range | 520-540 nm | nih.gov |

| Fluorescence in Aqueous | Slightly fluorescent | nih.gov |

| Fluorescence in Low Polarity | Highly fluorescent | nih.gov |

Table 2: Binding Kinetics of NBD-Demecolcin to Tubulin

| Binding Site Type | Association Rate Constant (kon) | Dissociation Rate Constant (koff) | Reference |

| Fast Site | 1.76 x 105 M-1 s-1 | 0.79 s-1 | nih.gov |

| Slow Site (Phase 1) | 444.4 M-1 s-1 | Not specified | nih.gov |

| Slow Site (Phase 2) | 11.67 M-1 s-1 | Not specified | nih.gov |

Table 3: Binding Characteristics of NBD-Demecolcin to Tubulin

| Characteristic | Finding | Reference |

| Competition with Colchicine | Competes for one binding site | nih.gov |

| Equilibration Rate | Slow for one site, rapid for another | nih.gov |

| Effect on Tubulin Assembly | Inhibits tubulin self-assembly | nih.gov |

| Visualization of Microtubules | Direct visualization via fluorescence microscopy | nih.gov |

Compound List

NBD-demecolcin

Demecolcin

Colchicine

NBD-colcemid

4-Chloro-7-nitrobenzofurazan (NBD chloride)

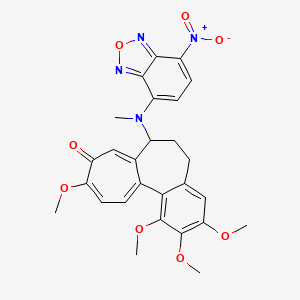

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,10-tetramethoxy-7-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]-6,7-dihydro-5H-benzo[a]heptalen-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N4O8/c1-30(18-9-10-19(31(33)34)25-24(18)28-39-29-25)17-8-6-14-12-22(36-3)26(37-4)27(38-5)23(14)15-7-11-21(35-2)20(32)13-16(15)17/h7,9-13,17H,6,8H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQARLXAFVVPTDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC)C4=CC=C(C5=NON=C45)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N4O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Derivatization for Research Applications

Established Synthetic Pathways for NBD-Demecolcin

The synthesis of NBD-demecolcin is predicated on the established reactivity of 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) with primary and secondary amines. Demecolcine (B1670233), a derivative of colchicine (B1669291), possesses a reactive methylamino group at the C-7 position, which serves as the site for NBD conjugation.

The fundamental reaction involves a nucleophilic aromatic substitution, where the primary amine of demecolcin attacks the electron-deficient aromatic ring of NBD-Cl, displacing the chloride ion. This reaction is typically carried out in an alkaline medium to deprotonate the amine, thereby increasing its nucleophilicity. The general reaction is as follows:

Step 1: Deprotonation of Demecolcin: The methylamino group of demecolcin is treated with a mild base to generate a more reactive nucleophile.

Step 2: Nucleophilic Attack: The deprotonated demecolcin attacks the C-4 position of NBD-Cl, forming a Meisenheimer complex as an intermediate.

Step 3: Chloride Displacement: The unstable intermediate collapses, leading to the elimination of a chloride ion and the formation of the stable NBD-demecolcin conjugate.

The reaction progress can be monitored by thin-layer chromatography (TLC), and the final product is typically purified using column chromatography to remove unreacted starting materials and byproducts. The resulting NBD-demecolcin is a fluorescent compound that retains the biological activity of the parent demecolcin molecule, allowing for the visualization of its interaction with tubulin.

Strategies for NBD-Demecolcin Analog Synthesis

The synthesis of NBD-demecolcin analogs allows for the fine-tuning of its photophysical properties, binding affinity, and cellular permeability. Strategies for analog synthesis can be broadly categorized into modifications of the demecolcin core, the NBD fluorophore, or the linker connecting them.

Modification of the Demecolcin Core: Derivatives of demecolcin can be synthesized prior to NBD conjugation. For instance, modifications to the A or C rings of the colchicine scaffold can be performed to alter the molecule's interaction with the tubulin binding pocket. The synthesis of 2-demethylcolchicine (B602061) and 3-demethylcolchicine has been achieved through controlled demethylation procedures, and these derivatives could subsequently be reacted with NBD-Cl to generate novel analogs.

Modification of the NBD Fluorophore: While NBD-Cl is the most common reagent, other nitrobenzofurazan derivatives with different substituents on the aromatic ring can be employed. These modifications can alter the fluorescence emission and excitation wavelengths, as well as the quantum yield and photostability of the resulting probe.

Introduction of Linkers: A linker can be introduced between the demecolcin and NBD moieties to investigate the impact of spatial separation on biological activity and fluorescence properties. This can be achieved by first reacting demecolcin with a bifunctional linker containing an amine-reactive group and another functional group, which is then used to attach the NBD fluorophore.

| Modification Strategy | Example | Potential Outcome |

|---|---|---|

| Demecolcin Core Modification | Synthesis of 2-demethyl-NBD-demecolcin | Altered tubulin binding affinity or specificity. |

| NBD Fluorophore Modification | Use of a sulfonated NBD derivative | Increased water solubility and altered spectral properties. |

| Linker Introduction | Conjugation via a polyethylene (B3416737) glycol (PEG) linker | Improved solubility and potentially reduced steric hindrance. |

Incorporation of NBD-Demecolcin into Complex Biological Systems (e.g., Fusions, Conjugates)

To explore the function of demecolcin in more complex biological contexts, NBD-demecolcin can be incorporated into larger systems such as protein fusions or bioconjugates. This allows for targeted delivery of the microtubule inhibitor or the study of its effects when tethered to other macromolecules.

Fusion Proteins: While direct genetic encoding of NBD-demecolcin is not possible, it can be chemically conjugated to specific sites on a protein. For instance, a protein of interest could be engineered to contain a unique cysteine residue, which can then be selectively labeled with a maleimide-functionalized NBD derivative. This approach allows for the site-specific attachment of the fluorescent drug.

Bioconjugates: NBD-demecolcin can be conjugated to antibodies, peptides, or other targeting ligands to create drug-conjugates for targeted therapy research. The synthesis of such conjugates typically involves the use of cross-linking reagents that react with functional groups on both the NBD-demecolcin (or a derivative thereof) and the targeting moiety. For example, carbodiimide (B86325) chemistry can be used to link a carboxyl-functionalized NBD-demecolcin analog to a primary amine on a targeting protein.

Isotopic and Radiosynthetic Labeling for Biophysical Investigations

Isotopic and radiosynthetic labeling of NBD-demecolcin are powerful techniques for quantitative biophysical studies, including receptor binding assays and metabolic profiling.

Isotopic Labeling: Stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), can be incorporated into the NBD-demecolcin structure. This is typically achieved by using isotopically labeled starting materials in the synthesis. For example, the use of ¹³C-labeled methyl iodide in the synthesis of demecolcin would result in a ¹³C-labeled methylamino group, which can then be used to synthesize ¹³C-NBD-demecolcin. These labeled compounds are invaluable for nuclear magnetic resonance (NMR) studies and as internal standards in mass spectrometry.

Radiosynthetic Labeling: For highly sensitive detection in biological samples, radioactive isotopes are used.

Tritium (B154650) (³H): Colchicine has been successfully labeled with tritium in its acetyl group. acs.orgnih.gov A similar strategy could be employed for NBD-demecolcin, or tritium could be introduced via catalytic tritiodehalogenation of a halogenated precursor. nih.gov Tritiated compounds are widely used in receptor-binding assays and autoradiography. nih.gov

Carbon-14 (¹⁴C): ¹⁴C is often the isotope of choice for metabolic studies due to the stability of the carbon skeleton in most molecules. openmedscience.comselcia.com The synthesis of ¹⁴C-NBD-demecolcin would likely involve the use of ¹⁴C-labeled precursors in the multi-step synthesis of either the demecolcin core or the NBD moiety. nih.govnih.gov

Technetium-99m (⁹⁹mTc): For in vivo imaging applications, colchicine has been labeled with the gamma-emitting radionuclide ⁹⁹mTc. researchgate.net This suggests that NBD-demecolcin could also be chelated with ⁹⁹mTc, enabling single-photon emission computed tomography (SPECT) imaging to study its biodistribution. researchgate.net

| Labeling Method | Isotope | Application | Example Precursor |

|---|---|---|---|

| Stable Isotope Labeling | ¹³C | NMR, Mass Spectrometry | ¹³C-Methyl Iodide |

| Radiosynthetic Labeling | ³H | Receptor Binding Assays, Autoradiography | Tritiated Acetic Anhydride |

| Radiosynthetic Labeling | ¹⁴C | Metabolism and Biodistribution Studies | Barium [¹⁴C]-carbonate |

| Radiosynthetic Labeling | ⁹⁹mTc | In Vivo Imaging (SPECT) | ⁹⁹mTc-pertechnetate |

Molecular Mechanisms of Nbd Demecolcin Interaction with Tubulin and Microtubules

Analysis of Tubulin Binding Kinetics and Thermodynamics

The binding of NBD-demecolcin to tubulin is not a simple one-step process but rather involves multiple phases, suggesting distinct binding events or conformational changes.

Studies employing fast-reaction kinetics have revealed biphasic binding behaviour for NBD-demecolcin (referred to as NBD-colcemid in some literature) to tubulin, indicating the presence of at least two classes of binding sites with different kinetic parameters nih.gov.

Table 1: NBD-Demecolcin Binding Kinetics to Tubulin

| Binding Site | Association Rate Constant (k_on, M⁻¹ s⁻¹) | Dissociation Rate Constant (k_off, s⁻¹) |

| Fast Site | 1.76 x 10⁵ | 0.79 |

| Slow Site (Phase 1) | 444.4 | Not specified |

| Slow Site (Phase 2) | 11.67 | Not specified |

Data primarily derived from studies on NBD-colcemid nih.gov.

The fast-binding site exhibits rapid association and dissociation rate constants, suggesting a readily reversible interaction. In contrast, the slow-binding site displays significantly slower association rates, occurring in at least two distinct phases, implying a more complex or multi-step binding process nih.gov.

Fluorescent titration studies of NBD-demecolcin binding to tubulin have indicated a stoichiometric relationship between the fluorescent probe and the protein nih.gov. While the precise molar ratio of NBD-demecolcin to tubulin in the formed complex is not explicitly detailed in the provided literature, the term "stoichiometric" suggests a defined and consistent binding stoichiometry, likely reflecting a specific number of binding sites per tubulin molecule or dimer.

While specific thermodynamic parameters (such as binding affinity constants (Kd), enthalpy change (ΔH), entropy change (ΔS), and Gibbs free energy (ΔG)) for NBD-demecolcin binding to tubulin were not explicitly quantified in the reviewed literature, studies on demecolcin itself suggest that its interaction with tubulin is primarily entropy-driven semanticscholar.org. This implies that the binding process is favoured by an increase in disorder, often associated with the release of ordered water molecules from the binding interface semanticscholar.orgindianchemicalsociety.com. Detailed thermodynamic profiling for NBD-demecolcin specifically is less reported in the provided sources.

Elucidation of Specific Tubulin Binding Sites

NBD-demecolcin interacts with tubulin at specific locations, with evidence pointing to the existence of multiple binding domains, one of which is shared with colchicine (B1669291).

Research has identified at least two distinct binding sites for NBD-demecolcin on tubulin nih.gov. One of these sites is characterized by slow binding kinetics and competition with colchicine, strongly suggesting it is the primary colchicine-binding site. This site is generally understood to be located at the interface between the α- and β-tubulin subunits researchgate.net. The second binding site exhibits rapid equilibration and does not compete with colchicine, indicating it may represent a secondary or allosteric binding site with different structural determinants nih.gov.

Competitive binding studies are essential for determining if a ligand binds to the same site as a known ligand. NBD-demecolcin has been shown to compete with colchicine for binding to one of the tubulin sites nih.gov. This competition occurs at the slow-binding site, confirming that NBD-demecolcin occupies the canonical colchicine-binding pocket. Conversely, NBD-demecolcin does not compete with colchicine for the second, fast-binding site, highlighting the distinct nature of this interaction site nih.gov. This selective competition provides critical evidence for the localization of NBD-demecolcin's primary interaction with the well-established colchicine-binding domain on tubulin.

Mechanistic Insights into Microtubule Assembly Inhibition

NBD-demecolcin inhibits microtubule assembly by binding to the colchicine binding site on tubulin. This binding event perturbs the tubulin heterodimer's conformation, rendering it unable to properly incorporate into the growing microtubule lattice.

Compounds binding to the colchicine binding site (CBSIs) are known to inhibit tubulin polymerization in vitro acs.org. Colchicine binding to tubulin alters the tubulin conformation, leading to the loss of contacts within the microtubule lattice and subsequent destabilization acs.org. Demecolcine (B1670233) binds to free tubulin with a Kd of approximately 17 ± 1.3 μM biorxiv.org. While specific in vitro polymerization data for NBD-demecolcin are not detailed in the provided snippets, its mechanism is expected to align with that of demecolcine and colchicine, which involve direct interference with the polymerization process.

Colchicine binding to tubulin is proposed to freeze tubulin in a kinked conformation, trapping tubulins in the soluble state and inhibiting polymerization biorxiv.org. This inhibition of polymerization directly affects microtubule growth. Furthermore, colchicine binding can decrease the catastrophe frequency and increase the rescue frequency, thereby modulating the dynamic instability of microtubules researchgate.net. This implies that NBD-demecolcin, acting similarly, would interfere with the elongation phase of microtubule growth and potentially influence the transition from shortening to growth.

Conformational Dynamics of Tubulin Upon NBD-Demecolcin Binding

The binding of NBD-demecolcin to tubulin induces significant conformational changes. These alterations are critical for its inhibitory effects on microtubule assembly.

The NBD moiety in NBD-demecolcin is a fluorescent probe, making it suitable for spectroscopic analysis of tubulin-ligand interactions mdpi.comcore.ac.uk. Binding of ligands to the colchicine binding site can induce allosteric changes in tubulin mdpi.comnih.gov. For example, allocolchicine (B1217306) binding to tubulin causes a dramatic enhancement of its fluorescence, indicating a change in its microenvironment nih.gov. The fluorescence properties of NBD probes are sensitive to their environment, allowing them to report on local polarity and conformational changes mdpi.comcore.ac.uk. Spectroscopic studies, such as fluorescence titrations, can determine association constants and provide insights into the kinetics and thermodynamics of ligand binding biorxiv.orgnih.gov. Changes in fluorescence emission or lifetime can signal conformational shifts within the tubulin dimer upon NBD-demecolcin binding, revealing allosteric effects distal to the direct binding site mdpi.comnih.gov.

Compound Names:

NBD-demecolcin

Demecolcine

Colchicine

Allocolchicine

Benzimidazole drugs

Nocodazole

Mebendazole

Vinca alkaloids

Vinblastine

Vincristine

Taxol

Nbd Demecolcin As a Fluorescent Probe in Advanced Biological Research

High-Resolution Fluorescence Microscopy for Microtubule Imaging

The fluorescent nature of NBD-demecolcin enables its use in high-resolution fluorescence microscopy, providing detailed insights into the structure and dynamics of microtubules.

Live-Cell Imaging Applications for Microtubule Visualization

NBD-demecolcin can be used to visualize microtubule networks in living cells, allowing for the observation of dynamic changes in real-time. Studies have shown that NBD-demecolcin exhibits a visible absorption maximum at 465 nm and fluoresces in the range of 520-540 nm nih.gov. When added to tubulin, it causes a striking enhancement of fluorescence, indicating its binding to the protein nih.gov. This fluorescence allows for direct visualization of assembled microtubules when mixed with NBD-demecolcin and observed under a fluorescence microscope nih.gov. Furthermore, its ability to reversibly disrupt cellular structures like metaphase spindles in sea urchin eggs highlights its utility in studying microtubule-dependent processes in live systems nih.gov. The probe's fluorescence can also reveal aggregated tubulin structures within cells, even when microtubule organization is severely compromised nih.gov.

Quantitative Analysis of Microtubule Network Architecture

Beyond qualitative visualization, NBD-demecolcin facilitates quantitative analysis of the microtubule network. Its stoichiometric binding to tubulin allows for precise measurements related to tubulin concentration and microtubule assembly nih.gov. Researchers can quantify changes in microtubule density, organization, and dynamics in response to various cellular stimuli or drug treatments. For instance, while specific quantitative data tables directly from NBD-demecolcin studies are not universally published in a standardized format, the principle involves measuring fluorescence intensity or distribution patterns to infer microtubule integrity and organization. Demecolcine (B1670233) itself, a non-fluorescent analog, is used to depolymerize microtubules, and studies using it provide a basis for understanding the effects NBD-demecolcin would visualize nih.govtheses.frresearchgate.netresearchgate.netnih.govmdpi.comsemanticscholar.orgresearchgate.net. Quantitative analysis would typically involve metrics such as the percentage of cells exhibiting intact microtubule networks, the average fluorescence intensity per cell, or the spatial distribution of the fluorescent signal across the cytoplasm.

Flow Cytometry-Based Approaches for Cellular Processes

NBD-demecolcin's fluorescence properties also lend themselves to flow cytometry, a powerful technique for analyzing cellular populations at a high throughput.

Screening for Modulators of NBD-Demecolcin-Tubulin Interaction

NBD-demecolcin can serve as a readout in screening assays designed to identify compounds that modulate the interaction between demecolcine (or its analogs) and tubulin. By measuring changes in NBD-demecolcin's fluorescence upon co-incubation with potential drug candidates, researchers can identify molecules that either enhance or inhibit demecolcine binding to tubulin. This is crucial for discovering new therapeutic agents targeting microtubule dynamics. For example, competition assays where the binding of NBD-demecolcin to tubulin is measured in the presence of other compounds can reveal inhibitors or activators of this interaction nih.gov.

Spectroscopic Characterization of NBD-Demecolcin in Diverse Environments

Understanding the spectroscopic properties of NBD-demecolcin is vital for its effective application. The NBD fluorophore is known to be sensitive to its environment, with its fluorescence intensity and spectral characteristics changing based on polarity and binding interactions.

NBD-demecolcin exhibits a visible absorption maximum at 465 nm and fluoresces in the range of 520-540 nm nih.gov. Its fluorescence is significantly enhanced in environments of low polarity, such as when bound to the hydrophobic pocket of tubulin, and is diminished in aqueous, polar solutions nih.gov. This environmental sensitivity is a key feature that allows it to report on its binding state and local microenvironment.

Table 1: Spectroscopic Properties of NBD-Demecolcin

| Property | Value/Description | Reference |

| Absorption Maximum | 465 nm | nih.gov |

| Emission Range | 520-540 nm | nih.gov |

| Fluorescence Intensity | Highly fluorescent in low polarity environments | nih.gov |

| Slightly fluorescent in aqueous solution | nih.gov | |

| Binding to Tubulin | Striking enhancement of fluorescence upon binding | nih.gov |

| Stoichiometric binding suggested | nih.gov |

Compound List:

NBD-demecolcin

Demecolcine

Tubulin

NBD (7-nitrobenz-2-oxa-1,3-diazole)

NBD-colcemid (synonym for NBD-demecolcin)

NBD-isocolcemid

4-Chloro-7-nitrobenzofurazan

Calcein

Calcein-AM

Rhodamine 6G

MMAE (Monomethyl auristatin E)

Mertansine (DM-1)

Environment-Sensitive Fluorescence Properties and Applications

The NBD fluorophore is characterized by its sensitivity to its surrounding environment, a property that is leveraged in various biological applications. NBD probes, including NBD-demecolcin, typically exhibit excitation and emission maxima around 465 nm and 535 nm, respectively avantiresearch.commedchemexpress.com. Their fluorescence intensity is significantly higher in environments of low polarity compared to aqueous solutions nih.gov. This environmentally sensitive fluorescence allows NBD-demecolcin to report on the local polarity and accessibility of its binding sites. For instance, when NBD-demecolcin binds to its target, such as tubulin, the fluorescence intensity often increases due to a shift into a less polar microenvironment nih.gov. This characteristic makes NBD probes valuable for studying biomolecular interactions and self-assembly processes within biological systems avantiresearch.com.

Table 1: Characteristic Fluorescence Properties of NBD Fluorophores

| Property | Value/Description | Reference |

| Excitation Maximum (Ex) | ~465 nm | avantiresearch.commedchemexpress.comnih.gov |

| Emission Maximum (Em) | ~535 nm | avantiresearch.commedchemexpress.comnih.gov |

| Environmental Sensitivity | High fluorescence in low polarity; low in aqueous | nih.gov |

| Reactivity | Highly reactive to amines and thiols | avantiresearch.com |

| Color | Green (when emitting around 535 nm) | medchemexpress.com |

The NBD moiety's reactivity with amines and thiols further enhances its utility, enabling its covalent attachment to various biomolecules for diverse labeling purposes avantiresearch.com.

Fluorescence Polarization Anisotropy for Ligand-Target Binding Studies

Fluorescence Polarization (FP), also known as fluorescence anisotropy (FA), is a sensitive technique used to study molecular interactions in solution bmglabtech.com. This method monitors changes in the rotational freedom of a fluorescently labeled molecule upon binding to a larger target. When a small, rapidly tumbling fluorescent probe like NBD-demecolcin binds to a larger, slower-moving molecule (e.g., tubulin or a protein complex), its rotational diffusion slows down significantly. This reduced tumbling rate results in an increase in fluorescence polarization or anisotropy bmglabtech.comresearchgate.net.

NBD-labeled molecules, such as NBD-lipid II, have been successfully employed in FA assays to quantify binding affinities and study interactions with proteins and antibiotics researchgate.netnih.gov. For example, the binding of NBD-lipid II to bacterial proteins like PBP1b, FtsW, and MurJ leads to an increase in fluorescence anisotropy, which can be measured as a function of protein concentration researchgate.netnih.gov. This technique allows for the determination of binding constants and can be used in high-throughput screening to identify compounds that compete for these binding sites nih.gov. While specific FA data for NBD-demecolcin binding to tubulin is not detailed in the provided snippets, the principle suggests its potential application in such studies.

Circular Dichroism Spectroscopy for Conformational Assessment

Circular Dichroism (CD) spectroscopy is a powerful biophysical technique used to analyze the structural conformation of chiral molecules, particularly proteins jascoinc.combbk.ac.uk. It measures the differential absorption of left- and right-circularly polarized light by optically active substances. In the context of protein studies, CD in the far-ultraviolet (UV) region (typically 178-260 nm) provides information about the secondary structure of the polypeptide backbone, such as alpha-helices and beta-sheets bbk.ac.uknih.gov. Changes in the CD spectrum can indicate alterations in protein conformation, which are crucial for understanding protein folding, stability, and interactions jascoinc.combiorxiv.org.

While direct CD studies specifically using NBD-demecolcin are not detailed, CD spectroscopy is a standard method for assessing conformational changes in proteins like tubulin. When NBD-demecolcin binds to tubulin, it can induce conformational changes in the protein researchgate.net. CD spectroscopy could therefore be employed to monitor these changes, providing insights into the mechanism of demecolcine's interaction with tubulin and how this interaction affects the protein's structure. Furthermore, CD can detect conformational changes in proteins induced by other molecules or environmental factors, which might be relevant when studying the influence of MAPs on NBD-demecolcin binding.

Probing Microtubule-Associated Protein (MAP) Interactions

Microtubule-associated proteins (MAPs) play critical roles in regulating the assembly, stability, and dynamics of microtubules, which are essential for various cellular processes nih.govcherrybiotech.com. NBD-demecolcin serves as a valuable probe for investigating these complex interactions.

Utilizing NBD-Demecolcin to Study MAP-Mediated Microtubule Dynamics

Microtubule dynamics, characterized by cycles of polymerization and depolymerization, are finely tuned by MAPs nih.govcherrybiotech.com. NBD-demecolcin, as a demecolcine analog, is known to disrupt microtubule structures nih.gov. It acts as a microtubule depolymerizer, similar to demecolcine nih.gov. This ability allows NBD-demecolcin to be used as a tool to perturb microtubule dynamics and observe the compensatory or modulatory roles of MAPs.

For example, MAPs can stabilize microtubules, counteracting the depolymerizing effects of drugs like demecolcine researchgate.netnih.gov. By using NBD-demecolcin to induce microtubule depolymerization in the presence and absence of specific MAPs, researchers can quantify the stabilizing effect of MAPs. Furthermore, some proteins might protect microtubules from the effects of microtubule-binding drugs like demecolcine mdpi.com. NBD-demecolcin can be employed to investigate such protective mechanisms, for instance, by assessing whether the presence of a particular protein alters the extent of microtubule disruption caused by NBD-demecolcin. Studies on tubulin glutamylation, which is regulated by enzymes and influences interactions with MAPs, also highlight the intricate interplay between tubulin modifications, MAPs, and microtubule stability, an area where NBD-demecolcin could serve as a useful probe nih.gov.

Compound List:

NBD-demecolcin (also referred to as NBD-colcemid)

Demecolcine (Colcemid)

Colchicine

NBD-lipid II

NBD-Bu

Tubulin

Microtubule-Associated Proteins (MAPs)

NBD (Nitrobenzoxadiazole)

Advanced Research Applications and Methodological Innovations

Applications in Investigating Cellular Microtubule-Dependent Processes

NBD-demecolcin serves as a valuable probe for studying the intricate dynamics of microtubules, which are essential for a multitude of cellular functions. Its intrinsic fluorescence allows for real-time imaging of microtubule-related events without the need for antibody-based detection or genetically encoded fluorescent proteins.

The role of microtubules in forming the mitotic spindle is a cornerstone of cell cycle research. Demecolcin, by disrupting microtubule polymerization, induces mitotic arrest, a property that has been extensively used to synchronize cell populations for cell cycle studies. The fluorescent nature of NBD-demecolcin allows researchers to directly observe its interaction with tubulin and the subsequent effects on spindle formation and dynamics.

In live-cell imaging studies, NBD-demecolcin can be utilized to monitor the disruption of the microtubule network in real-time. This provides detailed insights into the kinetics of microtubule depolymerization and the precise stages of mitosis that are affected. For instance, researchers can visualize the failure of chromosome alignment at the metaphase plate and the subsequent activation of the spindle assembly checkpoint. The ability to track the fluorescent molecule within the cell also aids in understanding its subcellular localization and concentration-dependent effects on mitotic machinery. While direct studies specifically using NBD-demecolcin for live-cell imaging of spindle dynamics are emerging, the principle is well-established with other fluorescently-labeled microtubule inhibitors.

| Research Finding | Methodological Approach | Implication |

| Visualization of Mitotic Arrest | Live-cell fluorescence microscopy with NBD-demecolcin | Elucidation of the temporal and spatial dynamics of mitotic spindle disruption. |

| Analysis of Spindle Checkpoint Activation | Correlation of NBD-demecolcin localization with the recruitment of checkpoint proteins (e.g., Mad2) | Understanding the molecular signaling pathways that respond to microtubule poisons. |

| Quantification of Microtubule Depolymerization | Time-lapse imaging and fluorescence intensity measurements | Determining the kinetic parameters of NBD-demecolcin's effect on microtubule stability. |

This table is based on established methodologies in the field and the inferred applications of NBD-demecolcin.

Cellular motility and the establishment of cell polarity are critically dependent on the dynamic remodeling of the microtubule cytoskeleton. Microtubules provide the tracks for intracellular transport and act as a scaffold to establish and maintain the cell's directional sensing and movement. The use of NBD-demecolcin in this context allows for the investigation of how microtubule disruption affects these processes.

By treating cells with NBD-demecolcin, researchers can observe the immediate consequences on cell migration and polarity. For example, in wound-healing assays, the application of NBD-demecolcin would lead to a visible breakdown of the polarized microtubule network at the leading edge of migrating cells, resulting in the cessation of directed movement. The fluorescence of NBD-demecolcin enables the direct correlation of microtubule integrity with the maintenance of cellular polarity markers and the dynamic behavior of the cell cortex.

NBD-Demecolcin in Multidrug Resistance (MDR) Research Paradigms

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters that efflux cytotoxic drugs from the cell. The fluorescent properties of NBD-demecolcin make it a promising tool for studying and potentially overcoming MDR.

Colchicine (B1669291), the parent compound of demecolcin, is a known substrate for P-glycoprotein (P-gp/ABCB1), a prominent ABC transporter implicated in MDR nih.gov. It is therefore highly probable that NBD-demecolcin is also recognized and transported by P-gp and other ABC transporters. The NBD moiety is a common feature in fluorescent probes used to study ABC transporter activity science.gov.

In research models, such as cancer cell lines overexpressing specific ABC transporters, NBD-demecolcin can be used to visualize and quantify its own efflux. By incubating these cells with NBD-demecolcin and monitoring its intracellular accumulation or efflux over time using fluorescence microscopy or flow cytometry, researchers can directly assess the activity of these transporters. This approach can be used to screen for inhibitors of ABC transporters, as compounds that block the efflux of NBD-demecolcin would lead to an increase in intracellular fluorescence.

| ABC Transporter | Predicted Interaction with NBD-Demecolcin | Research Application |

| P-glycoprotein (P-gp/ABCB1) | Substrate for transport | Screening for P-gp inhibitors; studying the kinetics of P-gp-mediated efflux. |

| Multidrug Resistance-associated Protein 1 (MRP1/ABCC1) | Potential substrate | Investigating the substrate specificity of MRP1 and identifying potential modulators. |

| Breast Cancer Resistance Protein (BCRP/ABCG2) | Potential substrate | Characterizing the role of BCRP in resistance to colchicine-site binders. |

This table is based on the known interactions of colchicine with ABC transporters and the common use of NBD-labeled substrates in MDR research.

The properties of NBD-demecolcin are well-suited for the development of robust and sensitive fluorescent assays to measure efflux pump activity. Such assays are crucial for both basic research into the mechanisms of MDR and for the preclinical screening of potential MDR-reversing agents.

A typical assay would involve loading MDR-positive cells with NBD-demecolcin and then measuring the rate of fluorescence decrease as the compound is pumped out of the cells. The inclusion of a known inhibitor of the efflux pump would serve as a positive control, resulting in a slower rate of fluorescence decay. This method offers a direct and quantitative measure of pump function and can be adapted for high-throughput screening formats. The development of such assays is supported by the successful use of other NBD-labeled compounds in similar applications science.gov.

Development of NBD-Demecolcin for High-Throughput Screening Assays

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries for biological activity. The fluorescent properties of NBD-demecolcin make it an attractive candidate for the development of HTS assays aimed at identifying new anticancer agents that target the microtubule cytoskeleton or modulators of multidrug resistance.

For identifying novel microtubule-targeting agents, an HTS assay could be designed based on the displacement of NBD-demecolcin from purified tubulin. In this format, a decrease in fluorescence polarization or a change in fluorescence resonance energy transfer (FRET) upon the binding of a test compound would indicate a potential hit. Alternatively, cell-based HTS assays could monitor changes in the microtubule network morphology or mitotic arrest induced by test compounds, using the fluorescence of NBD-demecolcin as a readout nih.gov.

In the context of MDR, HTS assays could be developed to screen for compounds that inhibit the efflux of NBD-demecolcin from cancer cells overexpressing ABC transporters. An increase in intracellular fluorescence in the presence of a test compound would signify inhibition of the efflux pump, identifying a potential MDR modulator.

Design of Automated Microtubule Assembly Assays

The development of high-throughput screening (HTS) methods is crucial for the discovery of new anticancer drugs that target microtubule dynamics. nih.gov Automated microtubule assembly assays performed in multi-well plates are a key component of these screening efforts. nih.gov The design of such assays often relies on fluorescence-based reporters to monitor the polymerization of tubulin into microtubules in real-time. cytoskeleton.com

Nbd-demecolcin is ideally suited for this purpose. Its fluorescence is environmentally sensitive, meaning its quantum yield can change upon binding to its target protein, tubulin. This property allows for the design of "turn-on" or "turn-off" fluorescence assays. In a typical automated assay, purified tubulin is induced to polymerize in the presence of GTP in a multi-well plate format. The fluorescence of Nbd-demecolcin is monitored using a plate reader. An increase or decrease in fluorescence intensity would indicate the binding of Nbd-demecolcin to tubulin and its effect on the polymerization process.

This approach offers several advantages for automation and high-throughput screening:

Homogeneous Format: The assay is performed in solution without the need for separation or washing steps, simplifying the workflow and making it amenable to robotic handling.

Real-time Kinetics: The fluorescence signal can be monitored continuously, providing kinetic data on the rate of microtubule assembly and the effect of potential modulators.

High Sensitivity: Fluorescence detection is highly sensitive, allowing for the use of low concentrations of tubulin and test compounds. cytoskeleton.com

The following table outlines a conceptual design for an automated microtubule assembly assay using Nbd-demecolcin:

| Step | Procedure | Rationale |

| 1. Reagent Preparation | Prepare solutions of purified tubulin, GTP, and a library of test compounds. Prepare a working solution of Nbd-demecolcin. | To have all necessary components ready for the assay. |

| 2. Plate Loading | Using a robotic liquid handler, dispense test compounds, Nbd-demecolcin, and tubulin into a 96- or 384-well plate. | Automation ensures precision and high throughput. |

| 3. Initiation of Polymerization | Add GTP to all wells simultaneously to initiate microtubule assembly. | Synchronizes the start of the reaction for accurate kinetic measurements. |

| 4. Fluorescence Reading | Place the plate in a fluorescence plate reader and monitor the fluorescence intensity of Nbd-demecolcin over time at appropriate excitation and emission wavelengths. | To quantify the extent and rate of microtubule polymerization. |

| 5. Data Analysis | Analyze the kinetic fluorescence data to identify compounds that alter the rate or extent of microtubule polymerization. | To identify potential tubulin-targeting drugs. |

Miniaturized Cell-Based Assays for Tubulin Modulator Discovery

While in vitro assays are valuable for identifying direct binders of tubulin, cell-based assays are essential for confirming the activity of compounds in a more physiologically relevant context. nih.gov Miniaturized, high-content screening (HCS) assays have emerged as a powerful tool for discovering and characterizing tubulin modulators. nih.gov These assays utilize automated microscopy and image analysis to quantify the effects of compounds on the microtubule cytoskeleton in cells.

Nbd-demecolcin can be employed as a fluorescent probe in such miniaturized cell-based assays. Its ability to permeate cell membranes and bind to intracellular tubulin allows for the direct visualization of the microtubule network. In a typical assay, cells are seeded in multi-well plates and treated with a library of compounds. Subsequently, the cells are incubated with Nbd-demecolcin. Automated fluorescence microscopy is then used to capture images of the microtubule network in each well.

Image analysis algorithms can then be applied to quantify various parameters of the microtubule network, such as:

Microtubule density and length: To assess the extent of polymerization or depolymerization.

Microtubule organization and morphology: To identify changes in the structure of the microtubule network.

The data generated from these automated analyses can be used to identify compounds that disrupt the microtubule cytoskeleton, similar to known tubulin inhibitors like colchicine and paclitaxel. nih.gov

The table below details a potential workflow for a miniaturized cell-based assay using Nbd-demecolcin:

| Step | Procedure | Rationale |

| 1. Cell Culture | Seed adherent cells in a 96- or 384-well imaging plate and allow them to attach. | To prepare a consistent cell monolayer for imaging. |

| 2. Compound Treatment | Treat the cells with a library of test compounds at various concentrations. | To screen for potential tubulin modulators. |

| 3. Staining with Nbd-demecolcin | Incubate the cells with a solution of Nbd-demecolcin. | To fluorescently label the intracellular microtubule network. |

| 4. Automated Imaging | Acquire images of the cells using a high-content imaging system. | To capture high-resolution images of the microtubule cytoskeleton. |

| 5. Image Analysis | Use image analysis software to quantify changes in microtubule morphology and organization. | To objectively measure the effects of the test compounds. |

| 6. Hit Identification | Identify compounds that induce significant changes in the microtubule network. | To discover novel tubulin-targeting agents. |

Integration with Chemical Genetics Approaches

Chemical genetics is a powerful approach that utilizes small molecules to perturb protein function and elucidate biological pathways. ucsf.edu This strategy is analogous to classical genetics, where mutations are used to study gene function. In chemical genetics, the small molecule acts as the "mutation," allowing for conditional and often reversible control over protein activity.

Nbd-demecolcin can be a valuable tool in chemical genetics studies of the microtubule cytoskeleton. Its ability to specifically bind to tubulin and modulate its function, coupled with its fluorescent properties, allows for its use as a probe to identify and characterize proteins involved in microtubule-dependent processes.

One key application is in "pull-down" experiments to identify novel microtubule-associated proteins (MAPs). In this approach, a cell lysate is incubated with Nbd-demecolcin that has been immobilized on a solid support (e.g., agarose (B213101) beads). Proteins that bind to demecolcin, and therefore to tubulin, will be captured. These proteins can then be identified by mass spectrometry.

Furthermore, Nbd-demecolcin can be used in phenotypic screening to identify genes that genetically interact with tubulin. For example, a library of genetic mutants (e.g., a yeast deletion library) can be screened for hypersensitivity or resistance to treatment with Nbd-demecolcin. Genes that, when mutated, alter the cell's sensitivity to Nbd-demecolcin are likely to be involved in microtubule function or in pathways that are affected by microtubule disruption.

The following table summarizes the integration of Nbd-demecolcin with chemical genetics approaches:

| Approach | Description | Expected Outcome |

| Affinity-based Protein Profiling | Immobilized Nbd-demecolcin is used to capture interacting proteins from cell lysates. | Identification of novel tubulin-binding proteins and MAPs. |

| Chemical Genetic Screening | A library of genetic mutants is screened for altered sensitivity to Nbd-demecolcin. | Identification of genes that function in microtubule-related pathways. |

| In-cell Target Engagement | The fluorescence properties of Nbd-demecolcin are used to monitor its binding to tubulin within living cells. | Confirmation of target engagement and elucidation of the mechanism of action of tubulin modulators. |

Emerging Research Directions and Future Perspectives

Application of NBD-Demecolcin in Super-Resolution Microscopy Techniques

Super-resolution microscopy (SRM) techniques have revolutionized the ability to visualize cellular structures with unprecedented detail, overcoming the diffraction limit of conventional light microscopy northwestern.edumicroscopyu.com. NBD-demecolcin, with its inherent fluorescence, is well-suited for integration into these advanced imaging modalities. Its absorption maximum is at 465 nm, and it fluoresces in the 520-540 nm range, with fluorescence intensity significantly enhanced upon binding to tubulin nih.gov. This fluorescence enhancement can be particularly valuable in techniques that rely on precise localization of fluorescent probes, such as Stochastic Optical Reconstruction Microscopy (STORM) or Photoactivated Localization Microscopy (PALM), where individual fluorophore localization is key microscopyu.com. Furthermore, newer methods like Super-resolution Optical Fluctuation Imaging (SOFI) leverage the natural fluctuations of dye molecules, suggesting that NBD-demecolcin's fluorescence characteristics could be exploited in such approaches without requiring engineered blinking statistics nih.gov. The ability to visualize assembled microtubules directly using NBD-demecolcin nih.gov indicates its potential for high-resolution mapping of the microtubule cytoskeleton in various cellular contexts.

Table 1: Fluorescence Properties and Binding Enhancement of NBD-Demecolcin

| Property | Value/Description | Source |

| Absorption Maximum | 465 nm | nih.gov |

| Fluorescence Emission | 520-540 nm | nih.gov |

| Environmental Sensitivity | Highly fluorescent in low polarity environments; slightly fluorescent in aqueous solutions. | nih.gov |

| Tubulin Binding Effect | Striking enhancement of fluorescence upon binding to tubulin. | nih.gov |

| Binding Stoichiometry | Stoichiometric binding to tubulin suggested by fluorescent titration studies. | nih.gov |

| Visualization Capability | Enables direct visualization of assembled microtubules. | nih.gov |

Engineering NBD-Demecolcin for Targeted Delivery in Advanced Research Models

The development of targeted delivery systems is crucial for enhancing the specificity and efficacy of therapeutic and research agents in complex biological models. While direct engineering of NBD-demecolcin for targeted delivery is an emerging area, its known interaction with tubulin provides a foundation for such strategies. Future research could focus on conjugating NBD-demecolcin to specific targeting moieties, such as antibodies, peptides, or nanoparticles, to direct it to particular cellular compartments or tissues within advanced research models google.com. Understanding its binding profile is paramount; for instance, NBD-demecolcin has also shown binding affinity to proteins like liver alcohol dehydrogenase nih.gov. This suggests that strategies to mitigate off-target interactions and improve on-target accumulation would be essential for precise localization and study in complex cellular environments. Such engineering efforts could unlock new applications for NBD-demecolcin in studying drug delivery mechanisms or cellular responses in sophisticated in vitro and in vivo models.

Exploration of NBD-Demecolcin in Biosensor Development for Microtubule State

The fluorescence modulation observed upon NBD-demecolcin's binding to tubulin presents a promising avenue for developing biosensors that report on the state of the microtubule cytoskeleton. Biosensors that translate biological events into measurable fluorescence signals are invaluable tools for real-time monitoring of cellular dynamics northwestern.edu. Given that NBD-demecolcin's fluorescence is significantly enhanced when bound to tubulin nih.gov, its fluorescence intensity could serve as a direct readout for the presence and concentration of tubulin or assembled microtubules. Furthermore, its known ability to disrupt microtubule dynamics nih.govresearchgate.nettheses.fr implies that changes in microtubule assembly or disassembly rates could be detected by monitoring the fluorescence signal of NBD-demecolcin over time. The stoichiometric binding nih.gov further supports its potential for quantitative sensing applications, allowing researchers to probe the dynamic equilibrium of microtubule polymerization and depolymerization.

Table 2: Binding Characteristics and Potential Sensing Applications of NBD-Demecolcin

| Characteristic/Application | Description | Source |

| Tubulin Binding | Stoichiometric binding suggested. Fluorescence enhancement upon binding. Two-step binding process. | nih.govresearchgate.net |

| Microtubule Interaction | Disrupts microtubule assembly dynamics. Can visualize assembled microtubules. | nih.govresearchgate.nettheses.fr |

| Biosensor Potential | Fluorescence intensity changes upon tubulin binding can report on tubulin concentration or microtubule assembly state. | nih.gov |

| Sensing Applications | Monitoring microtubule dynamics (assembly/disassembly). Detecting changes in tubulin conformation. Quantitative analysis of tubulin-ligand interactions. | nih.govresearchgate.net |

| Known Off-Target Binding | Binding to liver alcohol dehydrogenase (LADH) with a dissociation constant of 12 µM. | nih.gov |

Theoretical Frameworks for Understanding Tubulin Dynamics and Compound Interactions

Theoretical and computational approaches are indispensable for unraveling the complex mechanisms governing protein-ligand interactions and cellular dynamics. NBD-demecolcin's interaction with tubulin, which is known to be a multi-step process researchgate.net, offers fertile ground for theoretical investigation. Molecular dynamics (MD) simulations and other computational methods can provide atomic-level insights into the binding kinetics, thermodynamics, and conformational changes involved. Understanding the structural basis for NBD-demecolcin's binding, including identifying common structural elements that mediate its interaction with tubulin and potentially other proteins like dehydrogenases nih.gov, is crucial. Theoretical frameworks can help elucidate how the NBD moiety influences the binding characteristics compared to the parent demecolcin molecule and how these interactions impact microtubule dynamics. Such studies are vital for predicting the behavior of NBD-demecolcin and for guiding the design of novel analogs with tailored properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.